molecular formula C21H24N2O4S2 B2762720 4-butoxy-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)benzenesulfonamide CAS No. 863511-43-7

4-butoxy-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)benzenesulfonamide

Cat. No. B2762720
CAS RN: 863511-43-7
M. Wt: 432.55
InChI Key: NEZCPMORMRMTQF-UHFFFAOYSA-N
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Description

“4-butoxy-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)benzenesulfonamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The thiazole ring is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .


Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest for many researchers . The substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent . Therefore, compounds containing the thiazole ring with variable substituents have been synthesized as target structures and evaluated for their biological activities .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives are diverse and depend on the substituents present on the thiazole ring . Protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Photodynamic Therapy Applications

A study by Pişkin, Canpolat, and Öztürk (2020) discussed the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer and Enzyme Inhibition

Gul et al. (2016) synthesized a series of benzenesulfonamides with potential for cytotoxicity, tumor specificity, and as inhibitors of carbonic anhydrase. These properties suggest their use in anti-tumor activity studies and highlight the diverse biological activities sulfonamide derivatives can exhibit (Gul et al., 2016).

Anticonvulsant Activity

Farag et al. (2012) reported on the synthesis of heterocyclic compounds containing a sulfonamide thiazole moiety, showing significant anticonvulsive effects. This study underscores the potential of sulfonamide derivatives in developing therapeutic agents for convulsion prevention (Farag et al., 2012).

Antimicrobial Agents

Abbas, Abd El-Karim, and Abdelwahed (2017) explored the synthesis of new benzenesulfonamide derivatives with potent antimicrobial properties. This research indicates the effectiveness of sulfonamide compounds in combating microbial infections, showcasing their importance in developing new antimicrobial agents (Abbas, Abd El-Karim, & Abdelwahed, 2017).

UV Protection and Cotton Fabric Treatment

Mohamed, Abdel-Wahab, and Fahmy (2020) designed sulfonamide-containing azo dyes for cotton textile treatment, providing UV protection and antimicrobial properties. This study illustrates the application of sulfonamide derivatives in materials science, particularly in enhancing the functional properties of textiles (Mohamed, Abdel-Wahab, & Fahmy, 2020).

Safety and Hazards

As with any chemical compound, safety precautions should be taken when handling “4-butoxy-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)benzenesulfonamide”. Avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The future directions for research on “4-butoxy-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)benzenesulfonamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine and other fields. The development of new synthesis methods and the study of their mechanisms of action could also be areas of future research .

properties

IUPAC Name

4-butoxy-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S2/c1-3-4-13-27-19-9-11-20(12-10-19)29(24,25)22-14-17-15-28-21(23-17)16-5-7-18(26-2)8-6-16/h5-12,15,22H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZCPMORMRMTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CSC(=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)benzenesulfonamide

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